1-Ethoxy-3-methylbenzene
Overview
Description
1-Ethoxy-3-methylbenzene, also known as ethyl mesitylene, is an organic compound with a chemical formula of C9H12O . It has a molecular weight of 136.19 .
Synthesis Analysis
The synthesis of benzene derivatives like this compound typically involves electrophilic aromatic substitution . The general mechanism involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with an ethoxy group (C2H5O) and a methyl group (CH3) attached to it . The 3D structure of the molecule can be viewed using specific software .Physical and Chemical Properties Analysis
This compound has a molecular weight of 136.19 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Host-Guest Chemistry A study investigated the binding behaviors of beta-cyclodextrin and its derivatives with fanlike organic compounds including 1-ethoxybenzene (EOB). This research provides insights into the host-guest inclusion processes and the formation of inclusion complexes, showing how the length of the carbon chain on the benzene ring affects the stability of these complexes. The study highlights the potential of these complexes in molecular recognition and encapsulation processes (Song et al., 2008).
Molecular Dynamics and Spectroscopy Another study focused on the dynamics of ethyl groups in ethylbenzenes, using solid state proton spin relaxation techniques. This research contributes to our understanding of molecular dynamics in polycrystalline materials and can impact the development of advanced spectroscopic methods for studying organic compounds (Beckmann et al., 1991).
Electrosynthesis and Characterization of Polymers Research on the electrosynthesis of polymers from methoxy- and ethoxy-substituted benzene derivatives, including 1-methoxy-4-ethoxybenzene, has contributed to the development of new materials with potential applications in electronics and photonics. This work underscores the relevance of ethoxy- and methoxy-substituted benzenes in synthesizing polymers with specific electrical and optical properties (Moustafid et al., 1991).
Supramolecular Scaffolding Investigations into the use of 1,3,5-triethylbenzenes as supramolecular templates revealed their utility in organizing molecular-recognition elements. Such studies offer valuable insights into the design of supramolecular hosts for improved binding of targets, highlighting the structural importance of ethyl substitutions on benzene rings (Wang & Hof, 2012).
Catalytic Conversion of Biomass Research on the catalytic conversion of anisole (methoxybenzene) over bifunctional catalysts to gasoline-range molecules highlights the role of ethoxy- and methoxy-substituted benzenes in biomass conversion technologies. This work points to efficient pathways for converting lignin-derived compounds into valuable hydrocarbons (Zhu et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
1-Ethoxy-3-methylbenzene, also known as 3-Ethoxytoluene, is a derivative of benzene. The primary target of this compound is the benzene ring itself . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The mode of action of this compound involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during the reaction . The electrophilic aromatic substitution pathway is a two-step mechanism that involves the formation of a sigma-bond to the benzene ring by the electrophile, followed by the removal of a proton from the intermediate .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding the substituted benzene ring .
Properties
IUPAC Name |
1-ethoxy-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-3-10-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALKQROXOHJHFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060733 | |
Record name | 3-Ethoxytoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
621-32-9 | |
Record name | 1-Ethoxy-3-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxytoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Ethoxytoluene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-ethoxy-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Ethoxytoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-methylphenetole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.710 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-ETHOXYTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ7GFC4MN9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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